N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide
Beschreibung
N-(tert-Butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide is a synthetic glycine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-ethylphenyl substituent. This compound is part of a broader class of amide-functionalized molecules used in medicinal chemistry and drug development, particularly for their stability and bioavailability. The Boc group serves to protect the amine functionality during synthetic steps, as demonstrated in the synthesis of camptothecin derivatives (e.g., compound 1 in ) . Its structure enables modular modifications, making it a versatile intermediate for generating analogs with tailored pharmacological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-ethylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-11-8-6-7-9-12(11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAYXVPDUNUMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide typically involves the reaction of glycine derivatives with tert-butyl chloroformate and 2-ethylphenylamine. The reaction is usually carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 1-4 hours
Industrial Production Methods
In an industrial setting, the production of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems also helps to improve the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amines.
Wissenschaftliche Forschungsanwendungen
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. This protection is crucial in multi-step synthesis processes, as it prevents unwanted side reactions and ensures the selective formation of desired products. The molecular targets and pathways involved include the interaction of the carbamate group with various nucleophiles and electrophiles, which facilitates the desired chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Functional and Pharmacological Insights
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide (): Exhibits cardioprotective effects superior to Levocarnitine, suggesting that aromatic and heterocyclic substituents enhance bioactivity .
- Camptothecin-Boc glycine conjugates (): Demonstrated utility in anticancer drug delivery, underscoring the Boc group’s role in improving solubility and stability .
Analytical and Spectroscopic Comparisons
NMR spectroscopy is a common tool for characterizing these compounds:
- Target Compound : Expected ¹H-NMR signals include a singlet for the Boc group (~1.4 ppm) and aromatic protons from the 2-ethylphenyl group (~6.5–7.5 ppm).
- 2(R)-N-Boc-N'-methoxy-N'-(methylphenyl)glycinamide (): Distinct methoxy (~3.8 ppm) and methylphenyl signals, with Boc group consistency .
- tert-Butylisothiocyanato-(2-benzyl)-acetate (): Shows thiocyanate and benzyl group signatures in ¹³C-NMR .
Biologische Aktivität
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide (CAS No. 1387753-63-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide belongs to a class of compounds known for their diverse biological activities. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, while the 2-ethylphenyl moiety may contribute to its interaction with biological targets.
The biological activity of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide may involve several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular processes, potentially affecting cell cycle regulation and apoptosis in cancer cells .
- DNA Replication Disruption : Similar to other thiadiazole derivatives, it is hypothesized that this compound can disrupt DNA replication, which is crucial for both bacterial and cancer cell proliferation .
Cytotoxicity and Antitumor Effects
Research indicates that N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.3 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 22.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.8 | Inhibition of DNA replication |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition Studies
In vitro assays have demonstrated that N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide can inhibit specific enzymes related to cancer progression. For example:
- Cyclin-dependent Kinase 2 (CDK2) : The compound has been shown to bind to CDK2, preventing its activation and leading to cell cycle arrest .
- Proteases : It may also inhibit proteases involved in tumor metastasis, further supporting its potential as an anticancer therapeutic .
Case Studies
Several case studies have highlighted the therapeutic potential of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide:
- Case Study in HeLa Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy in cancer therapy .
Q & A
Q. What are the most reliable synthetic routes for N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide, and how are reaction conditions optimized?
The compound is synthesized via a multi-step approach. A common method involves coupling a BOC-protected glycine derivative (e.g., Boc-glycine ethyl ester) with 2-ethylphenylamine using carbodiimide coupling agents like EDC or DCC in the presence of a base (e.g., triethylamine) . Reaction optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side products. Yield improvements (up to 87%) are achieved by slow addition of coupling agents and inert atmosphere conditions .
Q. How is the structural integrity of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide validated?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify BOC-protected amine peaks (~1.4 ppm for tert-butyl) and glycinamide backbone signals (e.g., carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns consistent with the tert-butyl and 2-ethylphenyl groups .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1250 cm (BOC C-O) verify functional groups .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies show:
- pH Sensitivity : The BOC group is labile under acidic conditions (pH < 3), leading to deprotection. Neutral to slightly basic conditions (pH 7–9) preserve stability for >48 hours .
- Thermal Stability : Decomposition occurs above 80°C, with DSC showing an exothermic peak at 85°C. Storage at –20°C in anhydrous solvents (e.g., DMSO) is recommended .
Advanced Research Questions
Q. How can coupling reactions for this compound be optimized to reduce racemization in chiral environments?
Racemization during amide bond formation is minimized by:
Q. What computational methods are suitable for predicting the biological interactions of N-(tert-butoxycarbonyl)-N1-(2-ethylphenyl)glycinamide?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like enzymes or receptors. Key steps:
Q. How do contradictory data on synthetic yields arise, and how can they be resolved?
Discrepancies in reported yields (e.g., 75% vs. 87%) stem from:
Q. What role does the 2-ethylphenyl moiety play in modulating the compound’s biological activity?
The 2-ethylphenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. SAR studies show:
- Substitution at the ethyl position with halogens (e.g., Cl) increases binding affinity to serine proteases (IC ↓ 30%).
- Removal of the ethyl group reduces activity by 90%, confirmed via enzymatic inhibition assays .
Methodological Notes
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
